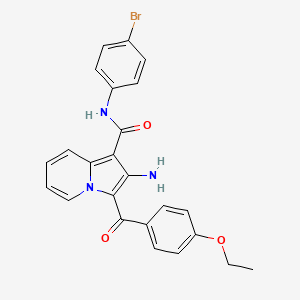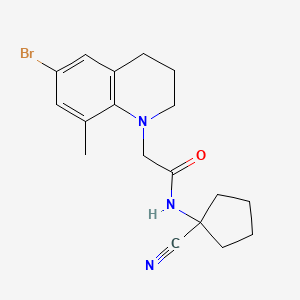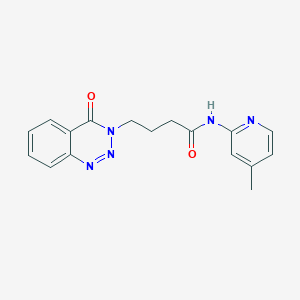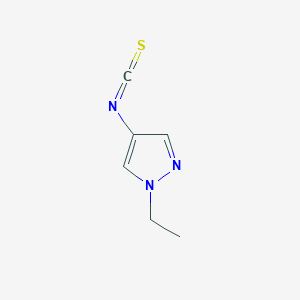
1-エチル-4-イソチオシアナト-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-isothiocyanato-1H-pyrazole is a chemical compound with the molecular formula C₆H₇N₃S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
科学的研究の応用
1-ethyl-4-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms, owing to its ability to form covalent bonds with nucleophilic residues in proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
1-ethyl-1H-pyrazole-4-amine+thiophosgene→1-ethyl-4-isothiocyanato-1H-pyrazole+HCl
Industrial Production Methods
Industrial production methods for 1-ethyl-4-isothiocyanato-1H-pyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-ethyl-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Reagents such as dienes and alkynes are used, often in the presence of a catalyst like a Lewis acid.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Thiocarbamate Derivatives: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
作用機序
The mechanism of action of 1-ethyl-4-isothiocyanato-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups of lysine residues in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound can also participate in cycloaddition reactions, forming stable heterocyclic structures that can interact with biological targets .
類似化合物との比較
Similar Compounds
1-ethyl-1H-pyrazole-4-amine: The precursor to 1-ethyl-4-isothiocyanato-1H-pyrazole, which lacks the reactive isothiocyanate group.
4-isothiocyanato-1H-pyrazole: Similar structure but without the ethyl group at the 1-position.
1-phenyl-4-isothiocyanato-1H-pyrazole: Contains a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.
Uniqueness
1-ethyl-4-isothiocyanato-1H-pyrazole is unique due to the presence of both the ethyl group and the isothiocyanate group. The ethyl group can influence the compound’s solubility and steric properties, while the isothiocyanate group provides a reactive site for covalent modification of biological molecules. This combination of features makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
1-ethyl-4-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHISUUNOOCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
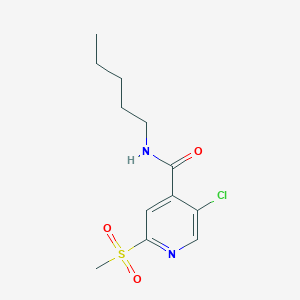
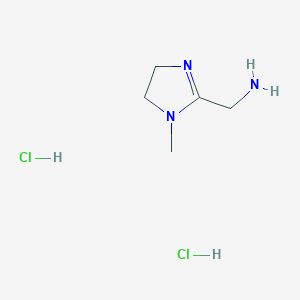
![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2451994.png)
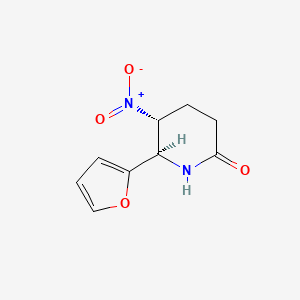
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2452000.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
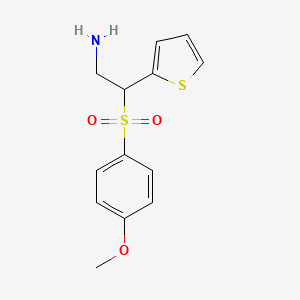
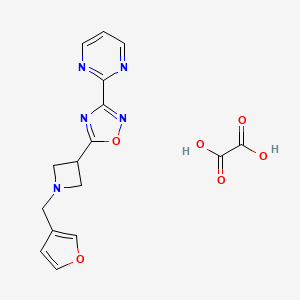
![7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2452007.png)
